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Compound of Interest

Methyl 2-methyl-1H-indole-6-
Compound Name:
carboxylate

Cat. No.: B190157

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Methyl 2-
methyl-1H-indole-6-carboxylate (CAS No. 184150-96-7). While a complete set of
experimentally verified spectra for this specific compound is not readily available in published
literature, this document presents predicted data based on the analysis of structurally similar
indole derivatives. It also includes comprehensive, generalized experimental protocols for
acquiring such data, aimed at guiding researchers in their analytical workflows.

Compound Overview

Methyl 2-methyl-1H-indole-6-carboxylate is a heterocyclic compound belonging to the indole
family. The indole nucleus is a prominent scaffold in numerous natural products and
pharmacologically active molecules. The presence of a methyl group at the 2-position and a
methyl carboxylate group at the 6-position of the indole ring influences its electronic properties
and potential biological activity. Accurate spectroscopic characterization is crucial for confirming
its identity and purity.

Chemical Structure:
Molecular Formula: C11H11NOz[1]

Molecular Weight: 189.22 g/mol [1]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b190157?utm_src=pdf-interest
https://www.benchchem.com/product/b190157?utm_src=pdf-body
https://www.benchchem.com/product/b190157?utm_src=pdf-body
https://www.benchchem.com/product/b190157?utm_src=pdf-body
https://www.achemblock.com/m15241-methyl-2-methyl-indole-6-carboxylate.html
https://www.achemblock.com/m15241-methyl-2-methyl-indole-6-carboxylate.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for Methyl 2-methyl-1H-

indole-6-carboxylate. These predictions are based on established principles of spectroscopy

and data from analogous compounds.

Table 1: Predicted *H NMR Data

Solvent: CDCls, Reference: TMS (0.00 ppm)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~8.1-8.5 brs 1H N-H (indole)
~7.8-8.0 s 1H H-7
~75-7.7 d 1H H-4
~72-74 dd 1H H-5
~6.2-6.4 S 1H H-3
~3.9 S 3H O-CHs (ester)
~2.4 S 3H C2-CHs

Table 2: Predicted *C NMR Data

Solvent: CDCls, Reference: CDCIs (77.16 ppm)
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Chemical Shift (6, ppm) Assignment
~168 C=0 (ester)
~138 C-2

~135 C-7a

~130 C-3a

~125 C-6

~121 C-4

~119 C-5

~110 C-7

~100 C-3

~52 O-CHs (ester)
~14 C2-CHs

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Intensity Assignment

~3400 Medium, Sharp N-H Stretch
~3100-3000 Medium Aromatic C-H Stretch
~2950 Medium Aliphatic C-H Stretch
~1710 Strong C=0 Stretch (ester)
~1620 Medium C=C Stretch (aromatic)
~1250 Strong C-O Stretch (ester)

Table 4: Predicted Mass Spectrometry (MS) Data

lonization Mode: Electron lonization (El)
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miz Interpretation
189 [M]* (Molecular lon)
174 [M - CHs]*

158 [M - OCHs]*

130 [M - COOCHs]*

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of indole
derivatives like Methyl 2-methyl-1H-indole-6-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.
Methodology:
e Sample Preparation:

o Weigh approximately 5-10 mg of the solid sample.

o Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds) in a

clean vial.[2]
o Ensure complete dissolution, using gentle vortexing or sonication if necessary.[2]

o Filter the solution through a pipette with a cotton or glass wool plug into a 5 mm NMR tube
to remove any particulate matter.[2]

e 1H NMR Acquisition:
o Insert the sample tube into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).[2]

o Lock the spectrometer on the deuterium signal of the solvent and perform shimming to

optimize magnetic field homogeneity.[2]
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o Acquire the spectrum using a standard single-pulse sequence. Typical parameters include
a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5
seconds, and 8-16 scans.[2]

e 13C NMR Acquisition:
o Use the same sample and instrument setup.

o Acquire the spectrum using a standard proton-decoupled single-pulse sequence with
Nuclear Overhauser Effect (NOE).[2]

o Typical parameters include a spectral width of ~240 ppm, an acquisition time of 1-2
seconds, a relaxation delay of 2-5 seconds, and a higher number of scans (e.g., 1024 or
more) to achieve adequate signal-to-noise.

» Data Processing:
o Apply Fourier transform to the acquired Free Induction Decay (FID).
o Phase the spectrum and perform baseline correction.

o Calibrate the chemical shift scale using the residual solvent peak or an internal standard
like tetramethylsilane (TMS).[2]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology (Thin Solid Film Method):[3]
e Sample Preparation:

o Dissolve a small amount (~10-50 mg) of the solid sample in a few drops of a volatile
solvent (e.g., methylene chloride or acetone).[3]

o Place a drop of this solution onto the surface of an IR-transparent salt plate (e.g., NaCl or
KBr).[3][4]
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o Allow the solvent to evaporate completely, leaving a thin, uniform film of the solid sample
on the plate.[3]

o Data Acquisition:
o Place the salt plate in the sample holder of the FT-IR spectrometer.
o Acquire the spectrum, typically in the range of 4000-400 cm~2.

o If the signal is too weak, add another drop of the solution to the plate and re-measure. If
the signal is too strong, clean the plate and use a more dilute solution.[3]

e Data Analysis:

o lIdentify the characteristic absorption bands and assign them to the corresponding
functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron lonization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):
e Sample Preparation:

o Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or ethyl
acetate).

e Instrumentation and Data Acquisition:

o

Use a GC-MS system equipped with an electron ionization (EI) source.

[¢]

Inject the sample into the gas chromatograph to separate it from any impurities. The
separated compound then enters the mass spectrometer.

In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV),

[¢]

causing ionization and fragmentation.[5]
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o The resulting ions are separated by the mass analyzer (e.g., a quadrupole or time-of-flight
analyzer) based on their mass-to-charge ratio (m/z).[6]

o The detector records the abundance of each ion.

e Data Analysis:
o Identify the molecular ion peak ([M]*) to confirm the molecular weight.
o Analyze the fragmentation pattern to gain further structural information.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the spectroscopic
analysis of Methyl 2-methyl-1H-indole-6-carboxylate.
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Synthesis & Purification
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Caption: Experimental workflow for the synthesis and spectroscopic characterization.
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Spectroscopic Techniques Information Obtained

\

> Molecular weight
Fragmentation pattern

Methyl 2-methyl-1H-

Presence of functional groups
S group

indole-6-carboxylate (N-H, C=0, C-0)

NMR
(tH, C)

Connectivity of atoms
(Carbon-Hydrogen framework)

Click to download full resolution via product page

Caption: Information derived from different spectroscopic techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Methyl 2-methyl-indole-6-carboxylate 97% | CAS: 184150-96-7 | AChemBlock
[achemblock.com]

2. benchchem.com [benchchem.com]

3. orgchemboulder.com [orgchemboulder.com]

4. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas
Techniques - Kintek Solution [kindle-tech.com]

5. Advances in structure elucidation of small molecules using mass spectrometry - PMC
[pmc.ncbi.nlm.nih.gov]

6. zefsci.com [zefsci.com]

To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-methyl-1H-indole-6-
carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b190157?utm_src=pdf-body-img
https://www.benchchem.com/product/b190157?utm_src=pdf-custom-synthesis
https://www.achemblock.com/m15241-methyl-2-methyl-indole-6-carboxylate.html
https://www.achemblock.com/m15241-methyl-2-methyl-indole-6-carboxylate.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_H_and_C_NMR_Analysis_of_5_Chloro_Indole_Derivatives.pdf
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://kindle-tech.com/faqs/how-do-you-prepare-samples-for-infrared-spectroscopy
https://kindle-tech.com/faqs/how-do-you-prepare-samples-for-infrared-spectroscopy
https://pmc.ncbi.nlm.nih.gov/articles/PMC3015162/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3015162/
https://www.zefsci.com/mass-spectrometry-for-small-molecules/
https://www.benchchem.com/product/b190157#spectroscopic-data-nmr-ir-ms-of-methyl-2-methyl-1h-indole-6-carboxylate
https://www.benchchem.com/product/b190157#spectroscopic-data-nmr-ir-ms-of-methyl-2-methyl-1h-indole-6-carboxylate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190157?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b190157#spectroscopic-data-nmr-ir-ms-of-methyl-2-
methyl-1h-indole-6-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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